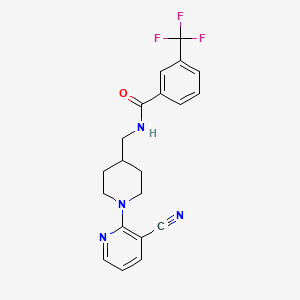

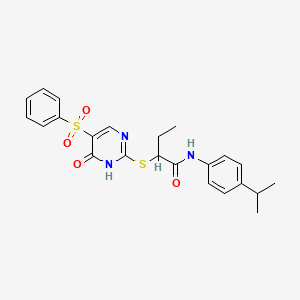

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties, and various derivatives have been synthesized to evaluate their effectiveness against different cancer cell lines and other biological targets.

Synthesis Analysis

The synthesis of diaryl urea derivatives often involves the condensation of appropriate isocyanates with amines or other nitrogen-containing heterocycles. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects on cancer cell lines . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design, showing potent activity against chronic myeloid leukemia (CML) . Microwave irradiation has also been employed as a method to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, offering a convenient and efficient approach .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is often confirmed using techniques such as NMR, ESI-MS, and X-ray single crystal diffraction. For example, the crystal structure of a 1,3,4-thiadiazol-2-yl urea compound was determined by X-ray single crystal diffraction, revealing a nearly planar molecular arrangement . Another study reported the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, which was stabilized by inter- and intramolecular hydrogen bonds and weak interactions .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a different product involving an oxetan ring formation . Photodegradation studies of a 1,3,4-thiadiazole-urea herbicide revealed that photolysis can lead to S-to-N benzyl migration and sulfur-oxygen substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the crystal structure analysis provides insights into the molecule's planarity, which can affect its ability to interact with biological targets . The antibacterial and antifungal activities of urea and thiourea derivatives were evaluated, with some compounds showing good in vitro activity against various pathogens . Additionally, the antitumor activities of 4,5-disubstituted thiazolyl urea derivatives were assessed, with some compounds exhibiting promising results .

Applications De Recherche Scientifique

Metabolism and Excretion of Related Compounds

Studies on compounds structurally related to "1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea" have contributed to understanding the metabolism and excretion of novel pharmacological agents. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic profiling and characterization of drug-related materials in humans. The study utilized high-performance liquid chromatography-mass spectrometry and NMR spectroscopy to elucidate the metabolic pathways, demonstrating the compound's primary elimination via feces, with minimal urinary excretion (Renzulli et al., 2011).

Biomonitoring and Toxicokinetics

Research on the toxicokinetics and biomonitoring of environmental and occupational exposures to chemicals provides valuable insights into human health risks and the efficacy of protective measures. For example, studies on the biological monitoring of occupational exposure to N,N-dimethylacetamide have identified new metabolites in human urine, contributing to safer workplace practices and highlighting the importance of biomarkers in assessing exposure to industrial solvents (Perbellini et al., 2003).

Nutritional Influences on Metabolism

The interaction between nutrition and metabolic processes is a crucial area of research, particularly in the context of mitigating the effects of toxic exposures. A study on folic acid supplementation demonstrated its role in enhancing arsenic methylation, showcasing the potential of nutritional interventions in reducing the toxicity of environmental contaminants (Bozack et al., 2019).

Environmental Exposures and Human Health

Investigations into the human internal dose levels of bisphenol A and 4-Nonylphenol through urinary concentrations provide critical data for understanding widespread environmental exposures and their potential health implications. Such studies underscore the need for continuous monitoring and evaluation of chemical exposures in the general population to inform public health policies and regulatory actions (Calafat et al., 2004).

Propriétés

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-8-4-5-11(6-12(8)15)18-14(19)16-7-13-9(2)17-10(3)20-13/h4-6H,7H2,1-3H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGJCBTXDGTEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)